5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety through an ether linkage, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 4-piperidone. The piperidine derivative is then functionalized to introduce the ethyl group.
Triazole Formation: The triazole ring is formed via a click chemistry reaction, typically involving the cycloaddition of an azide and an alkyne.
Coupling Reactions: The brominated pyrimidine, piperidine derivative, and triazole are coupled together using appropriate coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and triazole moieties.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, reduced or oxidized piperidine derivatives, and expanded triazole-containing ring systems.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Agrochemicals: It may find applications in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The brominated pyrimidine ring can interact with nucleophilic sites, while the triazole and piperidine moieties can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperidin-4-yloxy)pyrimidine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine: Lacks the bromine atom, reducing its potential for substitution reactions.
5-chloro-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the triazole ring in 5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine makes it unique in terms of its chemical reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the triazole ring provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
5-bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O/c14-11-9-15-13(16-10-11)21-12-1-5-19(6-2-12)7-8-20-17-3-4-18-20/h3-4,9-10,12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHQNZOKUTURLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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